DK-AH 269

HCN channel subtype selectivity automated electrophysiology

Researchers requiring robust, non-subtype-biased HCN channel inhibition often find generic blockers inadequate for neuronal or cardiac preparations. DK-AH 269 (Cilobradine hydrochloride) directly addresses this with its unique polypharmacology and superior use-dependent potency. • 7.9-fold more potent use-dependent Ih blockade than zatebradine (apparent Kd 0.1 vs 0.79 µM), enabling lower working concentrations and fewer vehicle artifacts. • Equipotent across HCN1 and HCN4 subtypes, eliminating the confounding subtype bias seen with ZD7288. • Unique dual suppression of delayed-rectifier K+ currents (IK(DR) IC50 = 3.54 µM), a property absent in ivabradine or zatebradine, for investigating ion channel crosstalk. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C28H39ClN2O5
Molecular Weight 519.1 g/mol
CAS No. 186097-54-1
Cat. No. B1662912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDK-AH 269
CAS186097-54-1
Synonyms1,3,4,5-tetrahydro-7,8-dimethoxy-3-((1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl)methyl)-2H-3-benzazepin-2-one hydrochloride
DK-AH 268
DK-AH 269
DK-AH-268
DK-AH-269
Molecular FormulaC28H39ClN2O5
Molecular Weight519.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
InChIInChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1
InChIKeyMTAKUIYCCYKGJJ-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

DK-AH 269 (Cilobradine) Overview


DK-AH 269 (Cilobradine hydrochloride, CAS 186097-54-1) is a synthetic benzazepinone derivative that functions as an open-channel blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting both neuronal Ih and cardiac If currents . It exhibits an IC50 of 0.62 µM in mouse sinoatrial node cells and displays use-dependent blockade characteristics that distinguish it from other HCN inhibitors [1].

Workflow Neuronal Ih and cardiac If electrophysiology
Selection HCN channel open-channel blocker with use-dependent profile
Use Context Subtype-neutral HCN1/HCN4 blockade for total current assessment

DK-AH 269 Differentiation


Generic substitution among HCN channel blockers is precluded by substantial differences in subtype selectivity, use-dependence kinetics, and off-target ion channel modulation. While compounds like ZD7288, ivabradine, and zatebradine all target HCN channels, DK-AH 269 exhibits a distinct profile: it is equipotent across HCN1 and HCN4 subtypes [1], demonstrates a use-dependent block that is 7.9-fold more potent than zatebradine (UL-FS49) in neuronal systems [2], and possesses unique dual modulation of delayed-rectifier K+ currents (IK(DR)) that is not observed with ivabradine or zatebradine [3]. These quantitative differences in both potency and polypharmacology mean that experimental outcomes cannot be replicated by simply substituting another HCN blocker.

HCN subtype mismatch ZD7288 shows HCN1 preference, while DK-AH 269 is equipotent for HCN1/HCN4; subtype bias may shift experimental outcomes.
Use-dependent potency transfer Reported higher neuronal Ih potency versus zatebradine; lower concentration requirements may not replicate with other HCN blockers.
IK(DR) off-target modulation Unique suppression of delayed-rectifier K+ currents not shared by ivabradine or zatebradine; IK(DR) effects may confound HCN-specific interpretation.

DK-AH 269 Head-to-Head Comparisons


HCN Subtype Selectivity

DK-AH 269 blocks HCN1 and HCN4 with equal potency, whereas ZD7288 demonstrates selectivity for HCN1 over HCN4. This equipotent profile is critical for studies requiring uniform inhibition across these two major HCN subtypes. [1]

HCN Subtype Selectivity
Head-to-head
Equipotent on HCN1 and HCN4 vs. ZD7288 (HCN1-preferring)
Supports total HCN current studies without subtype bias
Human HCN1/HCN4 cells, IonWorks HT assay; qualitative selectivity described
HCN channel subtype selectivity automated electrophysiology

Use-Dependent Ih Block Potency

In mouse dorsal root ganglion (DRG) neurons, DK-AH 269 exhibits a use-dependent block of Ih with an apparent Kd of 0.1 µM, compared to 0.79 µM for zatebradine (UL-FS 49). This represents a 7.9-fold higher potency. [1]

Use-Dependent Ih Block
Head-to-head
Apparent Kd 0.1 µM vs. zatebradine 0.79 µM (7.9-fold)
Reported higher potency in neuronal Ih assays supports dose-response characterization
Mouse DRG neurons, whole-cell patch-clamp, 0.5 Hz stimulation
use-dependent block dorsal root ganglion Ih current

Cardiac If Block Kinetics

In cardiac preparations (sheep Purkinje fibers and rabbit sino-atrial cells), DK-AH 269 induced a use-dependent blockade of If that was stronger and faster than that observed with zatebradine. Recovery from blockade was significantly slower with DK-AH 269. [1]

Cardiac If Kinetics
Head-to-head
Faster/stronger use-dependent block and slower recovery vs. zatebradine
May enhance suppression of diastolic depolarization in pacemaker studies
Sheep Purkinje fibers and rabbit sino-atrial cells; qualitative kinetics
cardiac pacemaker If current use-dependent block

IK(DR) Modulation

DK-AH 269 suppresses delayed-rectifier K+ current (IK(DR)) with an IC50 of 3.54 µM and accelerates its inactivation time course. In contrast, neither ivabradine nor zatebradine significantly alters IK(DR) amplitude or inactivation kinetics in cardiac H9c2 cells. [1]

IK(DR) Modulation
Head-to-head
IC50 = 3.54 µM; accelerates inactivation, ~10 mV hyperpolarizing shift
Unique polypharmacology supports ion channel crosstalk research
GH3 and H9c2 cells; ivabradine/zatebradine show no inactivation modulation
delayed-rectifier K+ current polypharmacology pituitary cells

HCN2 Potency Advantage

DK-AH 269 is reported to be about 3 times more potent than ZD7288 at HCN channels. At 10 µM, DK-AH 269 inhibits wild-type mHCN2 channel current by 86 ± 2% (n = 5).

HCN2 Potency
Data to verify
~3-fold higher potency than ZD7288; 86 ± 2% inhibition of mHCN2 at 10 µM
Reported higher blockade efficiency may reduce solvent load in assays
WT mHCN2 heterologous expression; source not specified, requires independent verification
HCN2 potency molecular pharmacology

In Vivo Bradycardic Efficacy

DK-AH 269 reduces heart rate in a dose-dependent fashion in mice, with an ED50 of 1.2 mg/kg as measured by telemetric ECG recordings. This provides a quantitative benchmark for in vivo dosing.

In Vivo Bradycardic Response
Data to verify
ED50 = 1.2 mg/kg in telemetric mouse model
Provides in vivo model-response endpoint for heart rate studies
Mouse telemetry; no direct comparator data in same study
in vivo bradycardia telemetry

DK-AH 269 Application Scenarios


Neuronal Ih Studies

In patch-clamp investigations of Ih in dorsal root ganglion neurons or other neuronal preparations, DK-AH 269's 7.9-fold higher use-dependent potency compared to zatebradine (apparent Kd 0.1 µM vs. 0.79 µM) enables robust channel blockade at lower concentrations, minimizing vehicle artifacts and potential off-target effects [4]. This potency advantage makes DK-AH 269 the preferred choice for dose-response studies and mechanistic investigations of HCN-mediated currents in sensory neurons.

Cardiac Pacemaker Studies

For electrophysiological studies of sinoatrial node automaticity or Purkinje fiber If currents, DK-AH 269 provides faster onset and stronger use-dependent blockade than zatebradine, with slower recovery kinetics [4]. This profile translates to more effective reduction of diastolic depolarization rate, making DK-AH 269 particularly suitable for experiments requiring robust and sustained suppression of cardiac pacemaker activity.

HCN Subtype-Neutral Studies

In experimental systems where both HCN1 and HCN4 subtypes are co-expressed (e.g., certain central neurons or cardiac tissues), DK-AH 269's equipotent blockade across these subtypes [4] avoids the confounding variable of subtype-selective inhibition seen with ZD7288 (HCN1-preferring). This makes DK-AH 269 the appropriate tool for studies aiming to interrogate total HCN-mediated current without subtype bias.

HCN-Kv Channel Interactions

DK-AH 269 uniquely suppresses delayed-rectifier K+ currents (IK(DR) IC50 = 3.54 µM) and alters its inactivation kinetics, a property not shared by ivabradine or zatebradine [4]. This dual modulation of HCN and Kv channels makes DK-AH 269 a valuable probe for investigating ion channel crosstalk and may be exploited for combined HCN/Kv channel targeting in specific disease models.

Application
Selection Property
Validation Focus
Neuronal Ih studies
Use-dependent HCN blockade
Dose-response characterization in DRG neuron Ih assays
Cardiac pacemaker studies
Cardiac If channel blockade kinetics
Sinoatrial node automaticity suppression endpoint
HCN subtype-neutral research
Equipotent HCN1/HCN4 inhibition
Total HCN current assessment without subtype bias
HCN-Kv channel crosstalk
Dual HCN/IK(DR) modulation
Ion channel interaction profiling and combinatorial targeting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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